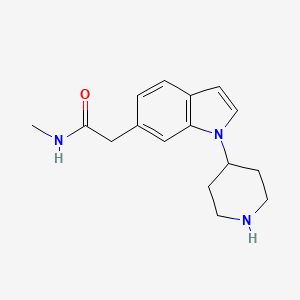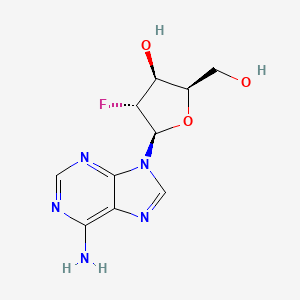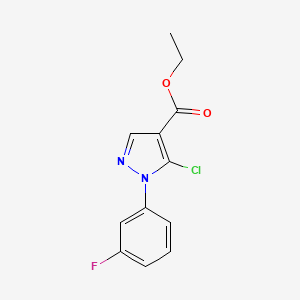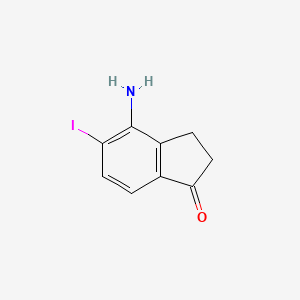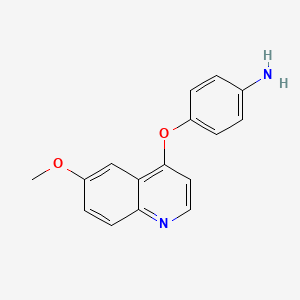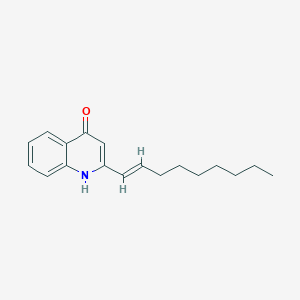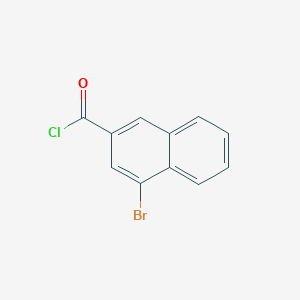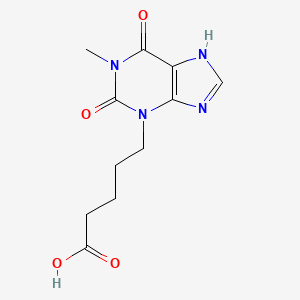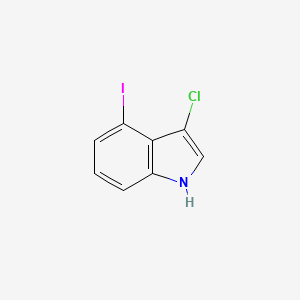
3-Chloro-4-iodo-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-iodo-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with chlorine and iodine substituents at the 3rd and 4th positions, respectively. This unique arrangement imparts distinct chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination at the 3rd position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst. The resulting 3-chloroindole is then subjected to iodination at the 4th position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indole ring can participate in oxidation reactions, forming various oxidized derivatives. Reduction reactions can also occur, particularly at the halogenated positions, leading to dehalogenated products.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-linked products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidized Products: Indole-2,3-diones or other oxidized derivatives.
Coupled Products: Biaryl or alkyne-linked indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-iodo-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The halogen substituents can enhance binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
3-Chloroindole: Lacks the iodine substituent, leading to different reactivity and applications.
4-Iodoindole: Lacks the chlorine substituent, affecting its chemical behavior and biological activity.
3-Bromo-4-iodo-1H-indole: Similar structure but with bromine instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: 3-Chloro-4-iodo-1H-indole’s combination of chlorine and iodine substituents provides a unique set of chemical properties, making it particularly useful in specific synthetic and research applications. Its dual halogenation allows for versatile reactivity, enabling the synthesis of a wide range of derivatives.
Eigenschaften
Molekularformel |
C8H5ClIN |
|---|---|
Molekulargewicht |
277.49 g/mol |
IUPAC-Name |
3-chloro-4-iodo-1H-indole |
InChI |
InChI=1S/C8H5ClIN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H |
InChI-Schlüssel |
DOHDHYOIOASYEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
![tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B11849251.png)
